Biotinyl-KR-12 (human)

Description

BenchChem offers high-quality Biotinyl-KR-12 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-KR-12 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

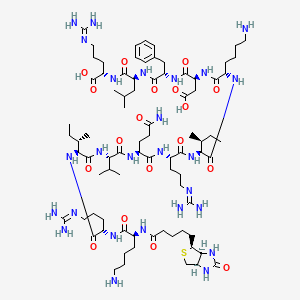

2D Structure

Properties

Molecular Formula |

C81H140N26O18S |

|---|---|

Molecular Weight |

1798.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C81H140N26O18S/c1-9-45(7)63(75(121)97-49(26-17-19-35-83)67(113)102-56(41-61(110)111)73(119)101-55(40-47-23-12-11-13-24-47)72(118)100-54(39-43(3)4)71(117)99-53(77(123)124)29-22-38-93-80(89)90)105-69(115)51(28-21-37-92-79(87)88)96-68(114)52(32-33-59(84)108)98-74(120)62(44(5)6)104-76(122)64(46(8)10-2)106-70(116)50(27-20-36-91-78(85)86)95-66(112)48(25-16-18-34-82)94-60(109)31-15-14-30-58-65-57(42-126-58)103-81(125)107-65/h11-13,23-24,43-46,48-58,62-65H,9-10,14-22,25-42,82-83H2,1-8H3,(H2,84,108)(H,94,109)(H,95,112)(H,96,114)(H,97,121)(H,98,120)(H,99,117)(H,100,118)(H,101,119)(H,102,113)(H,104,122)(H,105,115)(H,106,116)(H,110,111)(H,123,124)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)(H2,103,107,125)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-,65-/m0/s1 |

InChI Key |

NFPPPKRCPCLIJN-CQGVJEGISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Biotinyl-KR-12 in Human Cellular Functions: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-KR-12, a biotinylated derivative of the human cathelicidin (B612621) peptide fragment KR-12, serves as a critical tool in elucidating the diverse biological activities of its parent peptide. KR-12, the smallest active fragment of LL-37, demonstrates a range of functions within human cells, extending beyond its well-established antimicrobial properties. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms orchestrated by KR-12, with a focus on its role in osteogenic differentiation and its selective cytotoxicity towards tumor cells. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further investigation and therapeutic development.

Introduction to KR-12

KR-12 is a 12-amino acid peptide (KRIVQRIKDFLR) derived from the human cathelicidin antimicrobial peptide, LL-37.[1] It represents the minimal fragment of LL-37 that retains significant biological activity.[1] The addition of a biotin (B1667282) tag to create Biotinyl-KR-12 allows for its use in various detection and purification methodologies, such as immunoassays and protein interaction studies, without significantly altering its core biological functions.[2] Compared to its parent peptide LL-37, KR-12 offers the advantages of lower synthesis cost and reduced cytotoxicity towards human cells, making it an attractive candidate for therapeutic applications.[3]

Core Functions of KR-12 in Human Cells

Promotion of Osteogenic Differentiation

A primary function of KR-12 in human cells is its ability to promote the differentiation of human bone marrow mesenchymal stem cells (HBMSCs) into osteoblasts.[3][4] This effect is dose-dependent and occurs without inducing cytotoxicity, affecting the cell cycle, or promoting apoptosis.[3] The underlying mechanism involves the activation of the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[3][4]

Antimicrobial and Antitumor Activities

KR-12 exhibits broad-spectrum antimicrobial activity, a characteristic inherited from LL-37.[5][6] Its mode of action is believed to involve the permeabilization of microbial cell membranes.[7] Furthermore, studies have indicated that KR-12 possesses selective cytotoxic effects against certain tumor cell lines, such as Caco-2 and A431 cells, while showing minimal toxicity to healthy host cells.[7]

Signaling Pathway: BMP/SMAD Activation in Osteogenesis

KR-12-induced osteogenic differentiation of HBMSCs is mediated through the activation of the BMP/SMAD signaling cascade. KR-12 stimulates the transcription of Bone Morphogenetic Protein 2 (BMP2), a key ligand in this pathway.[3] Binding of BMP2 to its receptor leads to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate the expression of genes involved in osteogenesis.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of KR-12.

Table 1: Effect of KR-12 on HBMSC Osteogenic Differentiation

| Concentration of KR-12 | Alkaline Phosphatase (ALP) Activity | Alizarin Red S Staining (Calcium Deposition) | Reference |

| Control (0 µg/mL) | Baseline | Baseline | [3] |

| 1 µg/mL | Increased | Increased | [3] |

| 5 µg/mL | Significantly Increased | Significantly Increased | [3] |

| 10 µg/mL | Maximally Increased | Maximally Increased | [3] |

Table 2: Cytotoxicity of KR-12 on Human Cell Lines

| Cell Line | IC50 (µg/mL) | Experimental Duration | Reference |

| Caco-2 | > 7.8 (significant inhibition at ≥7.8) | 24 hours | [7] |

| A431 | > 31.2 (significant inhibition at ≥31.2) | 48 hours | [7] |

| Human Red Blood Cells | No significant hemolysis | Not specified | [3] |

Table 3: Loading of KR-12 on Eggshell Membrane (ESM) Scaffolds

| KR-12 Concentration in Reaction | Loading Density on ESM (µg/mL) | Reference |

| 300 µg/mL | 28.5 | [8] |

| 600 µg/mL | 58.8 | [8] |

| 900 µg/mL | 84.4 | [8] |

Experimental Protocols

HBMSC Culture and Osteogenic Differentiation Assay

Objective: To assess the effect of KR-12 on the osteogenic differentiation of HBMSCs.

Methodology:

-

Cell Culture: Human bone marrow mesenchymal stem cells (HBMSCs) are cultured in a standard growth medium.

-

Osteogenic Induction: To induce differentiation, the growth medium is replaced with an osteogenic induction medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.

-

KR-12 Treatment: HBMSCs are treated with varying concentrations of KR-12 (e.g., 0, 1, 5, 10 µg/mL) in the osteogenic induction medium.

-

Alkaline Phosphatase (ALP) Staining and Activity Assay: After a set period (e.g., 7 days), cells are fixed and stained for ALP, an early marker of osteogenic differentiation. For quantitative analysis, cell lysates are assayed for ALP activity.

-

Alizarin Red S Staining: To visualize mineralization, a late marker of osteogenesis, cells are stained with Alizarin Red S after a longer incubation period (e.g., 21 days). The stain can be extracted and quantified spectrophotometrically.

Western Blot Analysis for SMAD Phosphorylation

Objective: To detect the activation of the SMAD pathway in response to KR-12.

Methodology:

-

Cell Treatment and Lysis: HBMSCs are treated with KR-12 for a specified time. Subsequently, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD (pSMAD) and total SMAD.

-

Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Biotinyl-KR-12 is an invaluable tool for studying the functions of the KR-12 peptide in human cells. The core peptide, KR-12, demonstrates significant potential in regenerative medicine, particularly in bone tissue engineering, through its ability to promote osteogenic differentiation via the BMP/SMAD pathway. Its favorable safety profile, characterized by low cytotoxicity to human cells, coupled with its antimicrobial and potential antitumor activities, underscores its promise as a template for the development of novel therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile peptide.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dbaitalia.it [dbaitalia.it]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

Biotinyl-KR-12 (Human): An In-Depth Technical Guide to its Presumed Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial activity and specific mechanism of action of Biotinyl-KR-12 is limited in publicly available scientific literature. This guide infers the mechanism of action and experimental protocols for Biotinyl-KR-12 based on the well-documented activities of its parent peptide, KR-12, and other cationic antimicrobial peptides. The quantitative data presented is for KR-12 and its analogues, not Biotinyl-KR-12 itself, and should be interpreted as a proxy.

Executive Summary

KR-12 is the smallest active fragment of the human cathelicidin (B612621) antimicrobial peptide LL-37, known for its broad-spectrum antimicrobial properties.[1] Biotinylation is a common biochemical technique used to label molecules for detection and purification purposes. While the addition of a biotin (B1667282) tag may influence the peptide's activity, the core mechanism of action of Biotinyl-KR-12 is presumed to be conserved from its parent peptide. This involves a primary interaction with and disruption of the bacterial cell membrane, leading to cell death. This technical guide provides a comprehensive overview of this presumed mechanism, supported by data from KR-12 and its derivatives, and outlines detailed experimental protocols to investigate the specific activities of Biotinyl-KR-12.

Core Mechanism of Action: Bacterial Membrane Disruption

The primary mode of action for KR-12 and, by extension, Biotinyl-KR-12, is the targeted disruption of bacterial cell membranes.[1] This process is driven by the peptide's physicochemical properties, namely its cationic and amphipathic nature.

2.1 Electrostatic Attraction and Initial Binding:

Bacterial membranes are rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria, giving them an overall negative charge. The KR-12 peptide possesses a net positive charge, leading to a strong electrostatic attraction to the bacterial surface.[1] This initial binding is the first critical step in its antimicrobial action.

2.2 Membrane Insertion and Destabilization:

Following electrostatic binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer. The hydrophobic residues of the peptide interact with the hydrophobic acyl chains of the membrane lipids, while the hydrophilic residues remain associated with the lipid head groups and the aqueous environment. This insertion disrupts the ordered structure of the membrane.

2.3 Membrane Permeabilization Models:

Several models have been proposed to describe how antimicrobial peptides permeabilize bacterial membranes after insertion. The exact model may depend on the peptide concentration, lipid composition of the membrane, and the specific bacterial strain. For KR-12, the "carpet model" is often cited.[1]

-

Carpet Model: In this model, the peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides cause a detergent-like effect, leading to the disintegration of the membrane and the formation of micelles.[2]

-

Barrel-Stave Model: Peptides insert into the membrane and aggregate to form a transmembrane pore or channel. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions form the interior of the pore, allowing the leakage of cellular contents.[3]

-

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this model, the lipid monolayers are bent continuously through the pore, such that the water core is lined by both the peptides and the lipid head groups.[2]

The following diagram illustrates the general mechanism of action.

Figure 1: Proposed mechanism of action for Biotinyl-KR-12 against bacteria.

Quantitative Data (for KR-12 and Analogues)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the parent peptide KR-12 and some of its derivatives against various bacterial strains. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: MIC Values of KR-12 Against Various Bacterial Strains

| Bacterial Strain | MIC (µM) | Reference |

| Escherichia coli | 2.5 | [4] |

| Pseudomonas aeruginosa | 10 | [4] |

| Staphylococcus aureus | >80 | [4] |

Table 2: MIC Values of KR-12 Analogues

| Peptide | Bacterial Strain | MIC (µM) | Reference |

| KR-12-a2 | Pseudomonas aeruginosa | Not specified | [4] |

| L-11 (KR-12 derivative) | Pseudomonas aeruginosa | Not specified | [4] |

Note: The activity of antimicrobial peptides can be highly dependent on the specific assay conditions, including the growth medium and bacterial strain used.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the characterization of the antimicrobial activity of Biotinyl-KR-12.

4.1 Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of Biotinyl-KR-12.

Figure 2: Experimental workflow for MIC determination.

Methodology:

-

Preparation of Peptide Stock: Prepare a stock solution of Biotinyl-KR-12 in sterile, deionized water or a suitable buffer (e.g., 0.01% acetic acid).

-

Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Biotinyl-KR-12 stock solution in the broth medium.

-

Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

4.2 Bacterial Membrane Permeabilization Assay

This assay uses a fluorescent dye to measure the extent of membrane damage caused by Biotinyl-KR-12.

Figure 3: Workflow for membrane permeabilization assay.

Methodology:

-

Bacterial Preparation: Harvest mid-log phase bacteria, wash, and resuspend in a suitable buffer (e.g., PBS).

-

Dye Loading: Incubate the bacterial suspension with a membrane-impermeable fluorescent dye, such as SYTOX Green. This dye only fluoresces upon binding to nucleic acids and can only enter cells with compromised membranes.

-

Peptide Treatment: Add varying concentrations of Biotinyl-KR-12 to the bacterial suspension.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

-

Data Analysis: Plot the fluorescence intensity against time. The rate and extent of fluorescence increase are indicative of the membrane-disrupting activity of the peptide.

Conclusion

Biotinyl-KR-12 is presumed to act primarily through the disruption of bacterial membranes, a mechanism inherited from its parent peptide, KR-12. This process involves electrostatic attraction to the anionic bacterial surface, followed by insertion into and destabilization of the lipid bilayer, ultimately leading to cell death. While direct quantitative data for the biotinylated form is scarce, the extensive research on KR-12 and other cationic antimicrobial peptides provides a strong foundation for understanding its likely mechanism of action. The provided experimental protocols offer a clear roadmap for the detailed characterization of Biotinyl-KR-12's antimicrobial properties, which is essential for its potential development as a therapeutic agent. Further research is critically needed to elucidate the precise impact of biotinylation on the peptide's efficacy and to generate specific data for this molecule.

References

- 1. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidating the mechanism by which synthetic helper peptides sensitize Pseudomonas aeruginosa to multiple antibiotics | PLOS Pathogens [journals.plos.org]

Biotinylated KR-12: A Technical Guide to its Biological Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-12 is a 12-amino acid cationic antimicrobial peptide derived from the human cathelicidin (B612621) LL-37. As the smallest fragment of LL-37 that retains antimicrobial activity, KR-12 presents a promising candidate for therapeutic development due to its relatively low synthesis cost and lower cytotoxicity compared to the full-length peptide.[1][2] Its biological activities extend beyond microbial killing to include anti-inflammatory, and potential anticancer effects.[3][4][5] Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a powerful technique in biochemical and cellular research, enabling highly specific detection and affinity-based purification. This technical guide provides a comprehensive overview of the known biological properties of KR-12 and explores the implications and methodologies for the study of its biotinylated form.

Biological Properties of KR-12

The biological activities of KR-12 are multifaceted, stemming from its amphipathic helical structure and cationic nature, which facilitate its interaction with biological membranes.[2]

Antimicrobial and Antibiofilm Activity

KR-12 exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3] Its primary mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity.[3] The positively charged peptide electrostatically interacts with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell lysis.[3] Furthermore, KR-12 has demonstrated the ability to inhibit and eradicate bacterial biofilms.[3][6]

| Microorganism | MIC (μg/mL) | Reference |

| Streptococcus mutans | 7.8 - 31.2 | [5] |

| Porphyromonas gingivalis | 15.6 - 62.5 | [5] |

| Aggregatibacter actinomycetemcomitans | 15.6 - 62.5 | [5] |

| Escherichia coli | - | [3] |

| Staphylococcus aureus | - | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | [3] |

Note: Specific MIC values for E. coli and S. aureus were not explicitly available in the provided search results as standalone data points, but significant bactericidal activity was reported.[3]

Anticancer Activity

Emerging evidence suggests that KR-12 possesses anticancer properties. Studies have shown that KR-12 can inhibit the proliferation of various cancer cell lines.[5] For instance, it has demonstrated inhibitory effects on Caco-2 and A431 cells.[5] The proposed mechanism for its anticancer activity is similar to its antimicrobial action, involving the disruption of the cancer cell membrane.

| Cell Line | IC50 (μg/mL) | Time Point | Reference |

| Caco-2 | ≥7.8 | 48 h | [5] |

| A431 | ≥31.2 | 48 h | [5] |

| HT-29 | 236.7 µM | - | [4] |

Anti-inflammatory Activity

KR-12 can modulate the host inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This anti-inflammatory activity is attributed to its ability to bind and neutralize LPS, a major component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.[7]

Biotinylation of KR-12: Implications and Applications

While specific data on the biological properties of biotinylated KR-12 is not extensively available, the process of biotinylation is a well-established tool in peptide research. The addition of a biotin tag to KR-12 is not expected to significantly alter its core biological activities, provided the biotinylation site is carefully chosen to avoid disruption of the peptide's active domains. Biotinylation primarily serves to facilitate the detection, purification, and study of the peptide's interactions.

The primary application of biotinylated KR-12 is in affinity-based assays, such as pull-down assays, to identify its binding partners within a complex biological sample like a cell lysate.[9][10] This can be invaluable for elucidating the molecular targets and signaling pathways modulated by KR-12.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological properties of biotinylated KR-12.

Synthesis and Purification of Biotinylated KR-12

Objective: To synthesize and purify biotinylated KR-12 peptide.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

Biotin-N-hydroxysuccinimide ester (NHS-biotin)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

Acetonitrile

-

Water

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Peptide Synthesis: The KR-12 peptide is synthesized on a Rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) chemistry.

-

Biotinylation: For N-terminal biotinylation, after the final amino acid coupling and Fmoc deprotection, the resin-bound peptide is reacted with NHS-biotin in a suitable solvent like N,N-dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA). For C-terminal or side-chain biotinylation, a lysine (B10760008) residue with a protected side chain that can be selectively deprotected is incorporated at the desired position, followed by reaction with NHS-biotin.

-

Cleavage and Deprotection: The biotinylated peptide is cleaved from the resin and all protecting groups are removed by treatment with a TFA cleavage cocktail.

-

Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by RP-HPLC.

-

Characterization: The purity and identity of the final biotinylated KR-12 peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of biotinylated KR-12 against a panel of bacteria.

Materials:

-

Biotinylated KR-12

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.

-

Inoculum Preparation: Dilute the bacterial culture to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in MHB.

-

Peptide Dilution: Prepare a two-fold serial dilution of biotinylated KR-12 in MHB in the 96-well plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of biotinylated KR-12 against mammalian cells.

Materials:

-

Biotinylated KR-12

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing various concentrations of biotinylated KR-12.

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Anti-inflammatory Assay (Nitric Oxide Measurement)

Objective: To evaluate the anti-inflammatory activity of biotinylated KR-12 by measuring its effect on nitric oxide production in LPS-stimulated macrophages.

Materials:

-

Biotinylated KR-12

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Sterile 24-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere.

-

Peptide and LPS Treatment: Pre-treat the cells with various concentrations of biotinylated KR-12 for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.

Pull-Down Assay

Objective: To identify proteins that interact with biotinylated KR-12.

Materials:

-

Biotinylated KR-12

-

Control non-biotinylated peptide

-

Cell lysate from the cell type of interest

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding buffer

-

Wash buffer

-

Elution buffer (e.g., high salt, low pH, or containing biotin)

-

SDS-PAGE gels

-

Western blotting reagents or mass spectrometry facility

Protocol:

-

Bead Preparation: Wash the streptavidin beads with binding buffer.

-

Bait Immobilization: Incubate the biotinylated KR-12 with the streptavidin beads to allow for binding.

-

Blocking: Block any remaining biotin-binding sites on the beads.

-

Protein Binding: Incubate the immobilized biotinylated KR-12 with the cell lysate to allow for the formation of protein complexes.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies. For a broader, unbiased identification of interacting partners, the eluate can be analyzed by mass spectrometry.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.

Caption: Simplified signaling pathway of KR-12's antimicrobial and anti-inflammatory actions.

Caption: Experimental workflow for antimicrobial susceptibility testing using the broth microdilution method.

Caption: General workflow for a pull-down assay using biotinylated KR-12 to identify interacting proteins.

Conclusion

KR-12 is a promising antimicrobial peptide with a range of biological activities that make it a strong candidate for further therapeutic development. Biotinylation of KR-12 provides a powerful tool for researchers to delve deeper into its mechanisms of action and identify its molecular targets. The experimental protocols and workflows detailed in this guide offer a solid foundation for the investigation of biotinylated KR-12, paving the way for a more complete understanding of its biological properties and potential clinical applications.

References

- 1. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KR12 peptide associated with cyclodextrin: Antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel hybrid peptide composed of LfcinB6 and KR-12-a4 with enhanced antimicrobial, anti-inflammatory and anti-biofilm activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.org [mdanderson.org]

- 10. bioclone.net [bioclone.net]

Biotinyl-KR-12: A Technical Guide to a Key Derivative of Human Cathelicidin LL-37

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Biotinyl-KR-12, a biotin-conjugated derivative of the human cathelicidin (B612621) peptide LL-37. It details the hierarchical relationship from the precursor protein hCAP-18 to LL-37 and its minimal antimicrobial fragment, KR-12. The guide summarizes the synthesis, biological activities, and multifaceted applications of KR-12 and its derivatives, with a special focus on the utility of Biotinyl-KR-12 as a molecular probe in protein interaction studies. Quantitative data on the antimicrobial and cytotoxic effects of KR-12 analogs are presented in tabular format for comparative analysis. Furthermore, this document furnishes detailed experimental protocols for peptide biotinylation, antimicrobial activity assays, and pull-down assays. Key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and research applications.

Introduction: From hCAP-18 to KR-12

The human body's innate immune system employs a variety of host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), as a first line of defense against invading pathogens.[1] The only known human cathelicidin is hCAP-18 (human Cationic Antimicrobial Protein-18), a 170-amino-acid prepropeptide encoded by the CAMP gene.[2] Upon infection or inflammation, hCAP-18 is proteolytically cleaved, releasing the C-terminal 37-amino acid peptide, LL-37.[2][3]

LL-37 is a cationic, amphipathic peptide that assumes an α-helical structure, enabling it to interact with and disrupt microbial membranes.[2][4] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and viruses.[2] Beyond its direct microbicidal action, LL-37 is a multifunctional immunomodulator, influencing processes like inflammation, wound healing, and angiogenesis.[2][5]

The high manufacturing cost and potential for rapid degradation of the full-length LL-37 peptide have driven research into identifying its minimal active fragments.[3][6] Through systematic truncation and analysis, the 12-amino acid fragment KR-12, corresponding to residues 18-29 of LL-37, was identified as the smallest fragment retaining potent antimicrobial activity, particularly against Gram-negative bacteria.[6][7][8] Its smaller size, lower toxicity, and high solubility make KR-12 an attractive template for designing novel therapeutic agents.[5][8]

Biotinyl-KR-12: Structure and Application

Biotinyl-KR-12 is the KR-12 peptide modified with a biotin molecule. The sequence is {Biotinyl}-KRIVQRIKDFLR. Biotin is a high-affinity ligand for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited in molecular biology to label and isolate molecules of interest.

The primary application of Biotinyl-KR-12 is as a "bait" molecule in pull-down assays to identify and study proteins that interact with the KR-12 peptide.[9][10] By immobilizing Biotinyl-KR-12 on streptavidin-coated beads, researchers can capture binding partners from complex biological samples like cell lysates.[11] This technique is invaluable for elucidating the mechanisms of action of KR-12, discovering its cellular targets, and understanding its role in signaling pathways.[9][12]

Biological Activities of KR-12 and Its Derivatives

KR-12 and its synthetic analogs exhibit a range of biological activities, primarily antimicrobial and immunomodulatory. The cationic nature of KR-12 facilitates its initial electrostatic interaction with negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[2][6] This interaction leads to membrane disruption and bacterial cell death.[6]

Numerous studies have focused on modifying the KR-12 sequence to enhance its efficacy and stability. Common strategies include amino acid substitution, N-terminal acylation with fatty acids (lipidation), and cyclization.[3][6][13] These modifications can improve antimicrobial potency, broaden the activity spectrum, and enhance stability in biological fluids.[6][13]

Quantitative Data on KR-12 Derivatives

The following tables summarize the antimicrobial and cytotoxic activities of KR-12 and several of its derivatives as reported in the literature. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Table 1: Antimicrobial Activity (MIC/MBC) of KR-12 and Derivatives

| Peptide/Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

|---|---|---|---|---|

| [W7]KR12-KAEK | Streptococcus mutans | 7.8 - 31.25 | 15.6 - 62.5 | [8] |

| C8-KR12-NH2 | ESKAPE Pathogens | 1 - 4 | - | [3] |

| C10-KR12-NH2 | Candida albicans | - | - | [13] |

| C12-KR12-NH2 | Candida albicans | - | - | [13] |

| C14-KR12-NH2 | Candida albicans | - | - | [13] |

| KR-12-a5 | MRSA, MDRPA, VREF | More potent than LL-37 | - | [14] |

| KR12:Hp-βCd | Streptococcus mutans | Lower than KR12 alone | - |[15][16] |

Note: ESKAPE pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. MRSA: Methicillin-resistant S. aureus; MDRPA: Multidrug-resistant P. aeruginosa; VREF: Vancomycin-resistant Enterococcus.

Table 2: Anti-biofilm and Cytotoxic Activity

| Peptide/Derivative | Activity | Concentration / Value | Target | Reference(s) |

|---|---|---|---|---|

| [W7]KR12-KAEK | Biofilm Reduction | 50-100% reduction | S. mutans | [8] |

| C8-KR12-NH2 | Anti-biofilm (MBEC) | 4 - 16 µg/mL | S. aureus | [3] |

| C14-KR12-NH2 | Anti-biofilm (MBEC) | 256 mg/L | C. albicans | [13] |

| KR-12-a5 & Analogs | Anti-biofilm | More effective than LL-37 | MDRPA | [14] |

| KR12 | Hemolytic Activity | Reduced by Hp-βCd complexation | Red Blood Cells | [15] |

| KR12 | Cell Proliferation Inhibition | ≥31.2 µg/mL | A431 cells |[15] |

Note: MBEC stands for Minimum Biofilm Eradication Concentration.

Key Signaling Pathways

LL-37 and its fragments like KR-12 can modulate host immune responses by interacting with various cell surface and intracellular receptors. This interaction can trigger signaling cascades that lead to cytokine production, immune cell recruitment, and inflammation modulation. For instance, LL-37 is known to interact with Toll-Like Receptors (TLRs) such as TLR8 and TLR9, often in complex with microbial nucleic acids, to amplify the immune response.[17][18] KR-12 is also known to bind and neutralize LPS, thereby mitigating the pro-inflammatory cascade triggered by TLR4 activation.[19]

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established practices. Researchers should optimize conditions for their specific experimental setup.

Protocol for Peptide Biotinylation

This protocol describes the N-terminal biotinylation of a peptide like KR-12 using an NHS-ester biotin reagent.

Materials:

-

KR-12 peptide

-

NHS-Biotin reagent (e.g., EZ-Link™ NHS-PEG4-Biotin)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or sodium bicarbonate buffer, pH 8.5

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or HPLC for purification

Methodology:

-

Peptide Preparation: Dissolve the KR-12 peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[9]

-

Biotin Reagent Preparation: Immediately before use, dissolve the NHS-Biotin reagent in DMSO to create a 10-20 mM stock solution.[20]

-

Reaction: Add the biotin stock solution to the peptide solution. A molar coupling ratio of 3-5 parts peptide to 1 part biotin is recommended for small peptides to ensure complete incorporation of a single biotin molecule per peptide.[20]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9][20]

-

Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction by consuming unreacted NHS-ester.

-

Purification: Remove excess, unreacted biotin using a desalting column or purify the biotinylated peptide via reverse-phase HPLC.[9]

-

Verification: Confirm successful biotinylation using mass spectrometry (MS), which will show a mass shift corresponding to the addition of the biotin tag.[9]

Protocol for Biotinyl-KR-12 Pull-Down Assay

This protocol outlines the use of Biotinyl-KR-12 to isolate interacting proteins from a cell lysate.

Materials:

-

Biotinyl-KR-12 (bait peptide)

-

Biotin (negative control)

-

Streptavidin-coated magnetic beads

-

Cell lysate from the biological system of interest

-

Lysis Buffer (e.g., RIPA or NP-40 buffer with protease inhibitors)[11]

-

Wash Buffer (e.g., Lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli SDS-PAGE sample buffer)

Methodology:

-

Bead Preparation: Resuspend streptavidin beads in wash buffer. Place on a magnetic stand to pellet the beads, and discard the supernatant. Repeat this wash step twice.

-

Peptide Immobilization: Resuspend the washed beads in buffer and add Biotinyl-KR-12. In a separate tube for a negative control, add an equimolar amount of free biotin. Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated peptide to bind to the streptavidin.

-

Blocking: Pellet the beads, discard the supernatant, and wash once to remove unbound peptide. Resuspend the beads in a blocking buffer (e.g., PBS with 1% BSA) to minimize non-specific protein binding.

-

Protein Binding: Pellet the blocked beads and add the pre-cleared cell lysate. Incubate for 2-6 hours at 4°C on a rotator.[11]

-

Washing: Pellet the beads using the magnetic rack and save a small aliquot of the supernatant (the "unbound" fraction). Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer to remove non-specifically bound proteins.[12]

-

Elution: After the final wash, remove all supernatant. Add Elution Buffer and boil the samples for 5-10 minutes to release the bound proteins from the beads.

-

Analysis: Pellet the beads and collect the supernatant containing the eluted proteins. Analyze the proteins by SDS-PAGE followed by Western blotting for a specific candidate protein or by mass spectrometry for unbiased identification of all binding partners.[21]

Protocol for Antimicrobial Activity Assay (MIC Determination)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of KR-12 or its derivatives.

Materials:

-

KR-12 peptide stock solution

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plate

-

Spectrophotometer (plate reader)

Methodology:

-

Bacterial Culture Preparation: Inoculate the test bacterium into broth and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the assay wells.[22]

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the KR-12 peptide in the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL, with concentrations ranging from a high, expectedly bactericidal level down to a very low concentration.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL. This will halve the peptide concentration in each well to the final test concentration.

-

Controls: Include a positive control for growth (bacteria in broth without peptide) and a negative control for contamination (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which there is no visible turbidity (bacterial growth).[1] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8]

Conclusion and Future Perspectives

KR-12, the minimal antimicrobial core of human cathelicidin LL-37, serves as a powerful template for the development of new anti-infective and immunomodulatory agents. Its derivatives have shown promise against drug-resistant pathogens and biofilms. The biotinylated form, Biotinyl-KR-12, is a critical research tool that enables the exploration of the peptide's interactome, paving the way for a more profound understanding of its biological functions. Future research will likely focus on optimizing KR-12 derivatives for enhanced stability and targeted delivery, as well as further elucidating the complex signaling networks they modulate within the host. These efforts hold significant potential for translating peptide-based research into novel clinical therapies.

References

- 1. Antimicrobial peptides - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Lipidated Analogs of the LL-37-Derived Peptide Fragment KR12—Structural Analysis, Surface-Active Properties and Antimicrobial Activity - ProQuest [proquest.com]

- 4. elevatedpeptides.com [elevatedpeptides.com]

- 5. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innopep.com [innopep.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. LL-37-derived short antimicrobial peptide KR-12-a5 and its d-amino acid substituted analogs with cell selectivity, anti-biofilm activity, synergistic effect with conventional antibiotics, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. Cathelicidin Antimicrobial Peptide LL37 Induces Toll-Like Receptor 8 and Amplifies IL-36γ and IL-17C in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endogenous intracellular cathelicidin enhances TLR9 activation in dendritic cells and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KR-12 Derivatives Endow Nanocellulose with Antibacterial and Anti-Inflammatory Properties: Role of Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sartorius.com [sartorius.com]

- 21. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]

- 22. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Biotinyl-KR-12 (Human): Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotinyl-KR-12, a biotin-conjugated derivative of the human antimicrobial peptide KR-12. It covers the discovery of the core peptide, its chemical synthesis and biotinylation, its known biological activities and signaling pathways, and detailed experimental protocols for its application in research and development.

Discovery of the Core Peptide: KR-12

The journey to Biotinyl-KR-12 begins with the human cathelicidin (B612621) antimicrobial peptide, LL-37. As the only cathelicidin found in humans, LL-37 is a crucial component of the innate immune system. However, its relatively large size (37 amino acids) and high synthesis cost present challenges for its development as a therapeutic agent.[1][2] This prompted researchers to identify the smallest fragment of LL-37 that retains biological activity.

Through a combination of structural studies, including two-dimensional NMR spectroscopy, and the screening of peptide libraries, the minimal active fragment was identified as KR-12.[2][3] Discovered in 2008, KR-12 is a 12-amino-acid peptide corresponding to residues 18-29 of LL-37.[2][4][5] Its sequence is KRIVQRIKDFLR (Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg).[1][6]

KR-12 retains the core amphipathic helical structure of its parent peptide and possesses a net positive charge, which is crucial for its antimicrobial function.[1] Its smaller size reduces synthesis costs and, in many cases, lowers the cytotoxicity observed with the full-length LL-37 peptide, making it an attractive candidate for therapeutic development.

Synthesis of Biotinyl-KR-12

Biotinyl-KR-12 is a chemically synthesized version of the KR-12 peptide with a biotin (B1667282) molecule attached to its N-terminus. This biotin tag serves as a high-affinity handle for detection, purification, and immobilization, making it an invaluable tool for studying protein-protein interactions, functional analysis, and epitope screening through techniques like pull-down assays and immunoassays.[7][8]

The synthesis is typically achieved via Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Synthesis Protocol

-

Resin Preparation : A suitable solid support, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide, which enhances stability and activity.[6] The resin is swelled in a solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling : The C-terminal amino acid (Arginine) with its alpha-amino group protected by Fmoc is coupled to the resin.

-

Deprotection : The Fmoc protecting group is removed from the Arginine residue using a piperidine (B6355638) solution in DMF, exposing the free amino group for the next coupling step.

-

Sequential Amino Acid Coupling : The subsequent amino acids (Leu, Phe, Asp, etc.) are added sequentially. Each cycle involves:

-

Coupling the next Fmoc-protected amino acid using activation reagents (e.g., HBTU/HOBt).

-

Washing the resin to remove excess reagents.

-

Fmoc deprotection to prepare for the next amino acid.

-

-

N-Terminal Biotinylation : After the final amino acid (Lysine) is coupled and its Fmoc group is removed, a biotinylation reagent (e.g., Biotin-NHS ester) is added to the resin to conjugate biotin to the N-terminal amine.

-

Cleavage and Deprotection : The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification : The crude peptide is precipitated, washed, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification : The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Biological Activity and Signaling Pathways

KR-12 exhibits a range of biological activities, primarily antimicrobial and immunomodulatory. The biotin tag itself is biologically inert and generally does not interfere with the peptide's core functions.

Antimicrobial Activity

KR-12 has demonstrated activity against various pathogens. Its cationic nature facilitates interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death.[6]

| Organism | Peptide Form | MIC (μM) | Reference |

| Escherichia coli | KR-12 (C-terminal amidation) | 40 - 66 | [6][9] |

| Staphylococcus aureus | KR-12 (N-terminal acetylation) | Active (concentration not specified) | [9] |

| Streptococcus gordonii | KR-12-3 (engineered variant) | Active against planktonic & biofilm | [9] |

MIC: Minimum Inhibitory Concentration. Activity is highly dependent on assay conditions and peptide modifications (e.g., amidation, acetylation).

Osteogenic Differentiation via BMP/SMAD Pathway

A significant function of KR-12 is its ability to promote the osteogenic differentiation of human bone marrow mesenchymal stem cells (HBMSCs).[1][10] This effect is mediated through the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[11]

Mechanism of Action:

-

BMP2 Upregulation : KR-12 treatment activates the transcription of BMP2, a key osteogenic differentiation factor.[1][10]

-

Receptor Activation : BMP2 binds to transmembrane serine-threonine kinase receptors on the surface of HBMSCs.

-

SMAD Phosphorylation : This binding leads to the phosphorylation and activation of intracellular signaling molecules SMAD1, SMAD5, and SMAD8.

-

Nuclear Translocation : The activated SMAD complex translocates to the nucleus.

-

Gene Transcription : In the nucleus, the SMAD complex modulates the expression of critical osteoblast-related genes, such as RUNX2, which drives the differentiation of stem cells into bone-forming osteoblasts.[1][11]

This signaling cascade can be inhibited by TGF-β/SMAD inhibitors (e.g., LDN-193189) or by silencing BMP2 with siRNA, confirming the pathway's dependence on these components.[1][10]

Experimental Protocols and Applications

The biotin tag on Biotinyl-KR-12 enables a variety of experimental applications.

Protocol: Biotin-Avidin Pull-Down Assay

This protocol is used to identify proteins that interact with KR-12 within a cellular context.

-

Cell Treatment : Incubate living cells (e.g., HBMSCs) with Biotinyl-KR-12. The peptide will penetrate the cells. As a negative control, use a scrambled biotinylated peptide.

-

Cell Lysis : After incubation, wash the cells to remove excess peptide and lyse them using a gentle lysis buffer to release cellular proteins while preserving protein-protein interactions.

-

Incubation with Avidin Beads : Add streptavidin-coated magnetic or agarose (B213101) beads to the cell lysate. Streptavidin has an extremely high affinity for biotin.

-

Complex Capture : The beads will bind to the Biotinyl-KR-12, thereby "pulling down" the KR-12 and any proteins bound to it.

-

Washing : Wash the beads several times to remove non-specifically bound proteins.

-

Elution : Elute the captured proteins from the beads, often by boiling in SDS-PAGE sample buffer.

-

Analysis : Analyze the eluted proteins by Western Blotting (if a specific interacting partner is suspected) or by mass spectrometry for broad identification of novel binding partners.

Protocol: Osteogenic Differentiation Assay (Alizarin Red Staining)

This protocol assesses the ability of KR-12 to induce mineralization, a key marker of late-stage osteogenic differentiation.

-

Cell Culture : Seed HBMSCs in a multi-well plate and culture in osteogenic differentiation medium.

-

Treatment : Treat the cells with varying concentrations of KR-12 (e.g., 0-1000 µg/mL) for a period of 14-21 days, replenishing the medium and peptide every 2-3 days.[1]

-

Fixation : After the treatment period, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes.

-

Staining : Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.

-

Washing : Aspirate the staining solution and wash the cells extensively with deionized water to remove excess stain.

-

Visualization and Quantification : Calcium deposits, indicating mineralization, will stain bright orange-red. The stained matrix can be visualized by microscopy and photographed. For quantification, the stain can be destained (e.g., with 10% cetylpyridinium (B1207926) chloride) and the absorbance of the solution measured spectrophotometrically.

References

- 1. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. molecularcloud.org [molecularcloud.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Impact of Biotinylation on the Bioactivity of KR-12 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KR-12 peptide, the smallest active fragment of the human cathelicidin (B612621) LL-37, has garnered significant interest for its potent antimicrobial and immunomodulatory properties. Chemical modifications, such as biotinylation, are frequently employed to facilitate the study of peptides, enabling their detection, purification, and immobilization for various assays. This technical guide provides an in-depth analysis of the role of biotinylation in the context of KR-12 peptide activity. While direct comparative studies on the bioactivity of biotinylated versus non-biotinylated KR-12 are not extensively documented in publicly available literature, this guide synthesizes information on KR-12's mechanism of action, its diverse biological functions, and the established principles of peptide biotinylation to infer the likely consequences of this modification. We will explore the potential impacts on antimicrobial and anti-inflammatory efficacy, and provide detailed experimental protocols for the synthesis, biotinylation, and functional assessment of the KR-12 peptide.

Introduction to KR-12 Peptide

KR-12 is a 12-amino-acid cationic peptide (KRIVQRIKDFLR-NH2) derived from the human cathelicidin antimicrobial peptide, LL-37.[1][2] It represents the minimal sequence of LL-37 that retains significant antimicrobial activity.[1] Like its parent peptide, KR-12 exhibits a broad spectrum of activities, including:

-

Antimicrobial Activity: KR-12 demonstrates efficacy against a range of bacteria, particularly Gram-negative strains like Escherichia coli.[3][4] Its mechanism of action is primarily attributed to the disruption of bacterial cell membranes.[5][6]

-

Anti-inflammatory and Immunomodulatory Effects: KR-12 and its analogs can modulate the host immune response, for instance by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 induced by lipopolysaccharide (LPS).[5][7]

-

Osteogenic Differentiation: Studies have shown that KR-12 can promote the osteogenic differentiation of human bone marrow stem cells through the activation of the BMP/SMAD signaling pathway.[8][9]

The relatively small size and potent activity of KR-12 make it an attractive candidate for therapeutic development.[2]

The Process of Peptide Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) (vitamin H) to a molecule, such as a peptide.[10] This technique is widely used in life sciences due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M).[11][12] This high-affinity binding allows for the sensitive detection and efficient purification of biotinylated molecules.[13]

Common Biotinylation Strategies for Peptides

Several chemical methods exist for biotinylating peptides, primarily targeting specific functional groups on the amino acid side chains or the peptide termini.[10][14]

-

Amine-Reactive Biotinylation: This is the most common method and targets the primary amines on the N-terminus and the side chain of lysine (B10760008) (Lys) residues.[10] Reagents such as N-hydroxysuccinimide (NHS) esters of biotin are frequently used.[10]

-

Sulfhydryl-Reactive Biotinylation: This approach targets the thiol group of cysteine (Cys) residues, offering more site-specific labeling.[10]

-

Carboxyl-Reactive Biotinylation: The C-terminus and the side chains of aspartic acid (Asp) and glutamic acid (Glu) can be targeted, though this is less common.[10]

The choice of biotinylation reagent and strategy depends on the peptide sequence and the desired location of the biotin tag.[14] It is often desirable to introduce the biotin label at a position that is not critical for the peptide's biological activity.

Potential Effects of Biotinylation on KR-12 Peptide Activity

While specific data is limited, the impact of biotinylation on KR-12 activity can be inferred from its structure-activity relationship and the nature of the biotin molecule. KR-12's activity is dependent on its cationic nature and its ability to adopt an amphipathic helical structure upon interacting with bacterial membranes.[2]

Impact on Antimicrobial Activity

The addition of a biotin molecule could potentially influence KR-12's antimicrobial properties in several ways:

-

Alteration of Physicochemical Properties: Biotin is a relatively small molecule, but its attachment, especially via a linker, can alter the overall size, charge, and hydrophobicity of the peptide. This could affect its ability to interact with and disrupt bacterial membranes.

-

Steric Hindrance: If biotin is attached near the key active residues of KR-12, it might sterically hinder the peptide's interaction with the bacterial cell wall and membrane.

-

Enhanced Uptake in Gram-Negative Bacteria: Interestingly, some studies have shown that biotinylation can facilitate the uptake of molecules, including peptides, into Gram-negative bacteria through biotin transporters.[15][16] This could potentially enhance the intracellular concentration of KR-12 and its activity against intracellular targets.

Impact on Anti-inflammatory and Other Activities

The immunomodulatory and osteogenic activities of KR-12 likely involve interactions with specific host cell receptors and signaling pathways.[5][8] Biotinylation could:

-

Interfere with Receptor Binding: The biotin tag might obstruct the binding of KR-12 to its cognate receptors on host cells, thereby reducing its signaling capacity.

-

Have Minimal Effect: If the biotin is attached at a site distal to the receptor-binding domain, its impact on signaling could be negligible.

Given the lack of direct experimental evidence, the precise effects of biotinylation on KR-12 activity remain to be empirically determined.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of biotinylated KR-12.

Peptide Synthesis and Biotinylation

Objective: To synthesize KR-12 peptide and label it with biotin.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, DIC) and activators (e.g., HOBt, DIPEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Biotinylation reagent (e.g., Biotin-NHS ester)[17]

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Peptide Synthesis: Synthesize the KR-12 peptide (KRIVQRIKDFLR-NH₂) using standard Fmoc-based SPPS protocols.

-

N-terminal Biotinylation (on-resin):

-

Following the final amino acid coupling, deprotect the N-terminal Fmoc group.

-

Dissolve the Biotin-NHS ester in a suitable solvent (e.g., DMF).

-

Add the biotinylation reagent to the resin and allow it to react for 2-4 hours at room temperature.

-

Wash the resin thoroughly to remove excess reagents.

-

-

Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of biotinylated and non-biotinylated KR-12 against a target bacterium.

Materials:

-

Biotinylated and non-biotinylated KR-12 peptide stock solutions

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in MHB.

-

Serial Dilutions: Prepare two-fold serial dilutions of the biotinylated and non-biotinylated KR-12 peptides in MHB in a 96-well plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (LPS-induced Cytokine Production)

Objective: To assess the ability of biotinylated and non-biotinylated KR-12 to inhibit LPS-induced cytokine production in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Biotinylated and non-biotinylated KR-12 peptides

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Peptide Treatment: Pre-incubate the cells with various concentrations of biotinylated or non-biotinylated KR-12 for 1 hour.

-

LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Data Presentation

Table 1: Hypothetical Antimicrobial Activity of KR-12 and Biotinylated KR-12

| Peptide | MIC against E. coli (µM) | MIC against S. aureus (µM) |

| KR-12 | 16 | >64 |

| Biotin-KR-12 | 32 | >64 |

Table 2: Hypothetical Anti-inflammatory Activity of KR-12 and Biotinylated KR-12

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | 50 ± 5 | 20 ± 3 |

| LPS (100 ng/mL) | 1500 ± 100 | 800 ± 50 |

| LPS + KR-12 (10 µM) | 700 ± 60 | 400 ± 40 |

| LPS + Biotin-KR-12 (10 µM) | 950 ± 80 | 550 ± 45 |

Note: The data in these tables are hypothetical and for illustrative purposes only. Actual results would need to be determined experimentally.

Visualizations

Signaling Pathway of KR-12 in Osteogenic Differentiation

Caption: KR-12 induced osteogenesis signaling pathway.

Experimental Workflow for Biotinylated Peptide Pull-Down Assay

Caption: Workflow for identifying KR-12 binding partners.

Conclusion

Biotinylation is an indispensable tool for studying the interactions and functions of peptides like KR-12. However, it is crucial for researchers to consider the potential impact of this modification on the peptide's intrinsic biological activities. While the addition of a biotin tag is unlikely to completely abolish the activity of KR-12, it may alter its potency. Therefore, it is recommended that functional assays be conducted with both the biotinylated and the unmodified peptide to accurately interpret experimental results. Future studies directly comparing the antimicrobial, anti-inflammatory, and other biological activities of biotinylated and non-biotinylated KR-12 are warranted to provide a clearer understanding of the role of this common chemical modification.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fabrication of KR-12 peptide-containing hyaluronic acid immobilized fibrous eggshell membrane effectively kills multi-drug-resistant bacteria, promotes angiogenesis and accelerates re-epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LL-37-derived short antimicrobial peptide KR-12-a5 and its d-amino acid substituted analogs with cell selectivity, anti-biofilm activity, synergistic effect with conventional antibiotics, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Turning cationic antimicrobial peptide KR-12 into self-assembled nanobiotics with potent bacterial killing and LPS neutralizing activities - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. Short KR-12 analogs designed from human cathelicidin LL-37 possessing both antimicrobial and antiendotoxic activities without mammalian cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The antimicrobial peptide KR-12 promotes the osteogenic differentiation of human bone marrow stem cells by stimulating BMP/SMAD signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Biotinylation - Wikipedia [en.wikipedia.org]

- 11. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]

- 12. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]

- 14. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Biotinylation Facilitates the Uptake of Large Peptides by Escherichia coli and Other Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biotinylation Reagents [sigmaaldrich.com]

A Technical Guide to the Interaction of Biotinyl-KR-12 with Host Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the antimicrobial peptide Biotinyl-KR-12 and its interaction with host cell membranes. KR-12 is the smallest active fragment of the human cathelicidin (B612621) LL-37, known for its antimicrobial and immunomodulatory properties.[1][2] The addition of a biotin (B1667282) tag to the KR-12 peptide primarily serves as a powerful research tool for studying its binding, localization, and interactions with host cell components, rather than altering its fundamental mechanism of action.[3][4] This document consolidates quantitative data, details key experimental methodologies, and visualizes the underlying processes to support advanced research and development in this field.

Core Mechanism of Action: Membrane Disruption

As a cationic peptide, KR-12's primary antimicrobial mechanism involves the physical disruption of bacterial cell membranes.[5][6] This process is initiated by electrostatic interactions between the positively charged amino acid residues (Arginine and Lysine) of the peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[1][7]

Following initial binding, KR-12 is believed to operate via the "carpet model".[1] In this model, peptide monomers accumulate on the membrane surface, forming a dense layer. Once a critical concentration is reached, the peptides reorient and insert their hydrophobic residues into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis and death.[8] This direct physical mechanism is advantageous as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[5]

Caption: Logical flow of the "carpet model" for KR-12 membrane disruption.

Quantitative Analysis of KR-12 Bioactivity

The efficacy of KR-12 and its derivatives is quantified through various metrics, including Minimum Inhibitory Concentration (MIC), which defines the lowest peptide concentration that prevents visible microbial growth. Modifications to the KR-12 sequence, such as lipidation or amino acid substitution, can significantly impact its bioactivity and cytotoxicity.

Table 1: Antimicrobial Activity (MIC) of KR-12 and Analogs

| Peptide/Analog | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| KR-12 | E. coli K12 | 40 - 66 | [1] |

| KR-12 | S. aureus USA300 | > 264 | [9] |

| KR-12 (N-terminal Acetylation) | S. aureus | Active (concentration not specified) | [1] |

| KR-12 (N-terminal Acetylation) | E. coli | Inactive | [1] |

| R23A mutant | E. coli K12 | More potent than KR-12 | [9] |

| K25A mutant | E. coli K12 | More potent than KR-12 | [9] |

| C8-KR12-NH₂ (Lipidated) | ESKAPE Pathogens | 1-4 µg/mL | [10] |

| C10-C14-KR12-NH₂ (Lipidated) | ESKAPE Pathogens | Highly Hemolytic | [2] |

| Short-CBP-KR12 | E. coli | 10 | [6] |

| Short-CBP-KR12 | P. aeruginosa | 80 |[6] |

Table 2: Cytotoxicity and Physicochemical Properties

| Peptide/Analog | Parameter | Value | Reference |

|---|---|---|---|

| KR-12 | Hydrophobic Moment | 0.782 | [6] |

| LL-37 (Parent Peptide) | Hydrophobic Moment | 0.440 | [6] |

| Short-CBP-KR12 | Cytotoxicity (HaCaT cells) | Significant decrease in metabolic activity at ≥20 µM | [6] |

| Myr-KR-12N (Lipidated) | Hemolysis / Organ Damage | No meaningful induction | [11] |

| C10-C14 Fatty Acid Conjugates | Hemolysis (HC₁₀) | < 6 µg/mL |[2] |

Experimental Protocols for Studying Peptide-Membrane Interactions

A multi-faceted approach is required to fully characterize the interaction between Biotinyl-KR-12 and host membranes. Below are detailed protocols for key experimental techniques.

Circular Dichroism (CD) Spectroscopy for Structural Analysis

This protocol determines the secondary structure of KR-12 (e.g., α-helix formation) upon interacting with membrane-mimicking environments.

-

Materials : Biotinyl-KR-12 peptide, phosphate (B84403) buffer (pH 7.4), sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, unilamellar lipid vesicles (e.g., POPC/POPG at a 3:1 ratio), CD spectrophotometer.

-

Protocol :

-

Prepare a stock solution of Biotinyl-KR-12 in ultrapure water.

-

Prepare separate solutions of the peptide at a final concentration of 20-50 µM in:

-

Phosphate buffer (for baseline random coil structure).

-

Buffer containing SDS or DPC micelles (to mimic membrane environment).[12]

-

Buffer with prepared unilamellar lipid vesicles.

-

-

Acquire CD spectra for each sample from 190 to 250 nm at a controlled temperature (e.g., 25°C).[13]

-

Record the spectra as an average of at least three scans, subtracting the background spectrum of the buffer/micelle solution.

-

Analyze the resulting spectra for characteristic α-helical signatures (negative bands around 208 and 222 nm) to determine the extent of conformational change upon membrane interaction.[14]

-

Membrane Permeabilization Assay

This assay quantifies the ability of KR-12 to disrupt the inner bacterial membrane using chromogenic substrates.[9]

-

Materials : Mid-log phase E. coli ML-35p cells (which express cytoplasmic β-galactosidase and periplasmic β-lactamase), nitrocefin, o-nitrophenyl-β-D-galactopyranoside (ONPG), spectrometer.

-

Protocol :

-